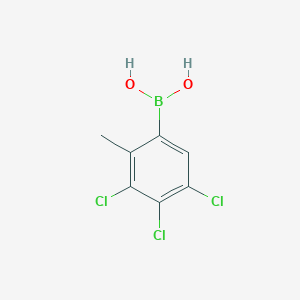

3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID

Vue d'ensemble

Description

3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C7H6BCl3O2. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to specific needs.

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the boronic acid group.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases, and solvents like water or organic solvents. The reaction conditions are generally mild and can be adjusted based on the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3,4,5-trichloro-2-methylphenylboronic acid is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies indicate that compounds similar to this compound can selectively target cancer cells by disrupting their protein degradation pathways .

Case Study: Inhibition of Cancer Cell Lines

In a recent study, researchers synthesized derivatives of boronic acids and tested their efficacy against various cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxic effects on breast cancer cells, highlighting its potential as an anticancer therapeutic agent .

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound can serve as a coupling partner in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple chlorine substituents enhances its reactivity and selectivity in these reactions .

Table: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound Name | Reactivity Level | Application Area |

|---|---|---|

| This compound | High | Pharmaceutical synthesis |

| 4-Chloro-2-methylphenylboronic acid | Medium | Agrochemical synthesis |

| 3-Methoxy-4-morpholinobenzeneboronic acid | Low | Specialty chemical synthesis |

Material Science

Development of Functional Materials

The unique properties of boronic acids allow them to be used in the development of functional materials such as sensors and polymers. This compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and chemical responsiveness .

Case Study: Sensor Development

A recent project focused on integrating boronic acids into sensor platforms for detecting glucose levels in diabetic patients. The study found that incorporating compounds like this compound improved the sensitivity and specificity of the glucose sensors significantly .

Mécanisme D'action

The primary mechanism of action for 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID involves its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound acts as a nucleophile, transferring an organic group from boron to palladium, which then forms a new carbon-carbon bond . This process is facilitated by the mild and functional group-tolerant reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID include:

- 3-Chloro-2-methylphenylboronic acid

- 3,4-Dichlorophenylboronic acid

- 4-Chloro-2-methylphenylboronic acid

- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid

- 3,5-Dichlorophenylboronic acid

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions .

Activité Biologique

3,4,5-Trichloro-2-methylphenylboronic acid (CAS No. 1072946-34-9) is an organoboron compound with the molecular formula C7H6BCl3O2. It is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in various organic molecules. This compound exhibits significant biological activity, particularly in medicinal chemistry and drug development.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura (SM) coupling reaction. This reaction is characterized by transmetalation processes where the boronic acid interacts with palladium catalysts to form biaryl compounds. The compound's ability to form reversible covalent bonds allows it to selectively inhibit certain enzymes, making it valuable in drug design and development.

Pharmacokinetics

Boronic acids like this compound have been noted for their favorable pharmacokinetic profiles. They can enhance the potency of drugs and improve their absorption and distribution characteristics due to their unique chemical properties.

Applications in Drug Discovery

Research has shown that this compound can modulate protein-protein interactions and target specific enzymes. Its application extends to the development of enzyme inhibitors and receptor modulators. For example, studies indicate that boronic acids can selectively inhibit autotaxin (ATX), an enzyme implicated in cancer progression .

Inhibition of Autotaxin

A significant study explored the inhibitory effects of boronic acid derivatives on autotaxin activity. The study reported that certain analogues of this compound exhibited IC50 values as low as 9 nM against ATX, demonstrating potent inhibition of ATX-dependent invasion of melanoma cells in vitro . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Synthesis and Reaction Optimization

Research has focused on optimizing reaction conditions for synthesizing compounds involving this compound. A high-throughput screening approach was employed to evaluate various electrophiles and nucleophiles under optimized conditions. The results showed over 80% success in producing pure products upon scaling up reactions .

| Property | Value |

|---|---|

| Molecular Weight | 239.3 g/mol |

| CAS Number | 1072946-34-9 |

| Structure | Structure |

| Purity | Min. 95% |

Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Autotaxin Inhibition | IC50 ~ 9 nM |

| Reaction Optimization | >80% success rate |

| Synthesis Method | Palladium-catalyzed coupling |

Propriétés

IUPAC Name |

(3,4,5-trichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKATBSATBTEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674543 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-34-9 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.